2-Amino-4-nitrobenzenemethanol
Overview
Description
2-Amino-4-nitrobenzenemethanol is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adsorption and Removal of Toxic Compounds
- Adsorption of Salicylic Acid : A study by Xiao et al. (2013) developed a hyper-cross-linked resin functionalized with an amino-group, GQ-04, which demonstrated significant adsorption capacities for salicylic acid in aqueous solutions. This resin, related to the chemical structure of 2-Amino-4-nitrobenzenemethanol, could be useful in removing toxic compounds from water (Xiao, Li, & Xu, 2013).
Antimicrobial and Thermal Applications
- Metal-Incorporated Resins for Antimicrobial Use : Nishat et al. (2011) synthesized metal-chelated resins using amino-group functionalized polymers, which demonstrated antimicrobial properties. These resins, akin to this compound derivatives, could be potentially applied in medical and biomaterial applications requiring thermal sterilization (Nishat, Rasool, Khan, & Parveen, 2011).
Hydrogenation and Synthesis of Amino Compounds
- Hydrogenation in Supercritical Carbon Dioxide : Zhao et al. (2004) explored the hydrogenation of nitro compounds in supercritical carbon dioxide, which showed that this method is ideal for producing amino compounds. This research indicates potential pathways for synthesizing derivatives of this compound (Zhao, Fujita, Sun, Ikushima, & Arai, 2004).
Removal of Nitro Compounds from Water
- Nanosorbent for Removing Nitro Compounds : Mahmoud et al. (2016) developed a γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for the efficient removal of nitro compounds like 4-nitroaniline and 2-amino-3-nitropyridine from water. This suggests potential environmental applications for materials related to this compound (Mahmoud, Abdou, Shehata, Header, & Hamed, 2016).
Supercritical Water Oxidation
- Study on Nitrogen Transformation Mechanism : Yang et al. (2018) conducted a study on supercritical water oxidation (SCWO) of nitroanilines, revealing insights into nitrogen transformation mechanisms. This research could be relevant for understanding the environmental impact and transformation of nitro compounds, including derivatives of this compound (Yang, Cheng, Fan, Jia, Yuan, & Shen, 2018).
Plasmon-Driven Reduction Reactions
- Selective Reduction in Aqueous Environments : Ding et al. (2015) observed plasmon-driven selective reduction reactions of nitrobenzene derivatives in aqueous environments, which could be pertinent to the synthesis and transformation of this compound related compounds (Ding, Chen, Li, & Sun, 2015).
Safety and Hazards
2-Amino-4-nitrobenzenemethanol is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Suitable personal protective equipment should be used, including approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .
Properties
IUPAC Name |
(2-amino-4-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOINKSCQYECSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229099 | |
Record name | Benzyl alcohol, 2-amino-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78468-34-5 | |
Record name | 2-Amino-4-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78468-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, 2-amino-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078468345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl alcohol, 2-amino-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-4-nitrobenzyl alcohol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW49C87EF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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